1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-one is a chemical compound with the molecular formula and a molar mass of 213.66 g/mol. It is classified as an amino ketone, which features both an amino group and a ketone functional group in its structure. The compound is identified by its CAS number 1273597-78-6 and is known for its potential applications in pharmaceutical research and development.
This compound can be sourced from various chemical suppliers and is often utilized in synthetic organic chemistry. Its classification as an amino ketone places it within a broader category of compounds that exhibit significant biological activity, making it of interest in medicinal chemistry.
The synthesis of 1-amino-1-(3-chloro-5-methoxyphenyl)propan-2-one typically involves several steps:
Industrial production may involve optimized conditions to enhance yield and purity, utilizing advanced catalysts and continuous monitoring of reaction parameters.
The molecular structure of 1-amino-1-(3-chloro-5-methoxyphenyl)propan-2-one features:
The compound's structural representation can be expressed using SMILES notation as COC1=CC(=C(C=C1)N)C(=O)CCCl.
1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-one can participate in various chemical reactions:
Common reagents for these reactions include sodium borohydride for reductions, potassium permanganate for oxidations, and nucleophiles like sodium methoxide for substitution.
The compound exhibits moderate stability under standard conditions but may undergo hydrolysis or other reactions in the presence of strong acids or bases.
1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-one has potential applications in:
Its unique structural properties make it a candidate for further exploration in medicinal chemistry, particularly in the design of novel therapeutic agents aimed at treating various diseases.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: